Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride
CAS No.: 1354487-16-3
Cat. No.: VC3010026
Molecular Formula: C20H22ClNO5
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1354487-16-3 |
|---|---|
| Molecular Formula | C20H22ClNO5 |
| Molecular Weight | 391.8 g/mol |
| IUPAC Name | methyl (2S,4S)-4-(4-phenylmethoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C20H21NO5.ClH/c1-24-20(23)18-11-17(12-21-18)26-16-9-7-15(8-10-16)19(22)25-13-14-5-3-2-4-6-14;/h2-10,17-18,21H,11-13H2,1H3;1H/t17-,18-;/m0./s1 |
| Standard InChI Key | WDFWYIBICOSPBR-APTPAJQOSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
| SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
| Canonical SMILES | COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl |
Introduction
Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound with a specific stereochemistry, indicated by the (2S,4S) configuration. This compound is used in various chemical syntheses, particularly in the field of pharmaceuticals and organic chemistry. It is characterized by its molecular formula, C20H22ClNO5, and a molecular weight of 391.85 g/mol .
Synthesis and Applications
Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride is synthesized through a series of reactions involving the protection of amino groups with benzyloxy carbonyl (Cbz) and the formation of ether linkages. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where stereochemistry plays a critical role in drug efficacy and safety.
Safety and Handling
-
Hazard Classification: Irritant
-
Storage Conditions: Typically stored in a cool, dry place away from incompatible substances.
-
Precautions: Wear protective clothing, including gloves and safety glasses, when handling.
Suppliers and Availability
This compound is available from several chemical suppliers, including Leap Chem Co., Ltd. in P.R. China, and can be sourced through platforms like BuyersGuideChem .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume